molecular formula C8H9NO B046740 2'-Aminoacetophenone CAS No. 551-93-9

2'-Aminoacetophenone

Cat. No. B046740
CAS RN: 551-93-9
M. Wt: 135.16 g/mol
InChI Key: GTDQGKWDWVUKTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2'-Aminoacetophenone and its derivatives involves several methodologies that highlight the compound's versatility. Notably, electrocatalytic C-H/N-H coupling has been used for the synthesis of isatins from 2'-Aminoacetophenones, demonstrating a radical-based pathway and providing moderate to good yields (Qian et al., 2017). Additionally, direct amidation using I₂-TBHP has offered a one-pot approach to synthesize isatin and iodoisatin, showcasing the method's simplicity and efficiency (Ilangovan & Satish, 2014).

Molecular Structure Analysis

The study of 2'-Aminoacetophenone's molecular structure has been facilitated by various techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal detailed insights into the conformation and bonding characteristics of 2'-Aminoacetophenone and its complexes. For instance, the crystal structure of a di-brominated derivative of 2'-Aminoacetophenone has provided information on its solid-state conformation, aligning with previously proposed solution conformations (Baker et al., 2001).

Chemical Reactions and Properties

2'-Aminoacetophenone participates in a variety of chemical reactions, underlining its importance in synthetic organic chemistry. Its reactivity enables the formation of complex molecules and materials. For example, its use in the synthesis of europium metal-organic framework (Eu-MOF) as a luminescent sensing material highlights its application in detecting bacterial biomarkers in water, demonstrating its potential in environmental monitoring and public health (Guo et al., 2021).

Physical Properties Analysis

The physical properties of 2'-Aminoacetophenone, such as its luminescence and interaction with other molecules, have been thoroughly investigated. Research into its complexes with water and neon via rotational spectroscopy provides precise information on its structure and intermolecular interactions, facilitating the understanding of its role as an odorant and its sensing capabilities (Salvitti et al., 2022).

Chemical Properties Analysis

The chemical properties of 2'-Aminoacetophenone, including its reactivity and role as a precursor in various chemical reactions, are central to its applications in synthesis and material science. Its capability to form hydrazone complexes has been explored, with these complexes characterized by a range of techniques to understand their bonding and electronic structures (Singh & Srivastav, 1991).

Scientific Research Applications

  • Medical and Biological Applications :

    • 2-Aminoacetophenone trains host tissues to tolerate a high bacterial burden through HDAC1-mediated epigenetic reprogramming, offering potential for developing preventive treatments against bacterial infections (Bandyopadhaya et al., 2016).
    • It shows insignificant blastomogenic activity in Syrian hamsters, indicating no significant link to leukemia in humans (Khar'kovskaia, 1979).
    • 2-Aminoacetophenone production is a useful diagnostic tool for detecting Pseudomonas aeruginosa growth in culture and burn wounds, easily detected using fluorometric methods after 24 hours of incubation (Cox & Parker, 1979).
  • Chemical and Biochemical Research :

    • The novel 2-aminoacetophenone reductase from Arthrobacter sulfureus effectively reduces ketones and amine phenyl ketones, showing high specificity for 2-aminoacetophenone (Zhao, Sun, & Wang, 2015).
    • Electrocatalytic C-H/N-H coupling of 2'-aminoacetophenones with n-Bu4NI leads to the synthesis of various isatins with moderate to good yields (Qian et al., 2017).
  • Food and Beverage Industry :

    • 2-Aminoacetophenone is the causal component of 'untypical aging flavour' in wines, causing a 'naphthalene note' or 'hybrid note' (Rapp, Versini, & Ullemeyer, 2015).
    • Cytochrome P450-mediated lyase reaction in porcine liver microsomes leads to the formation of 2-aminoacetophenone, contributing to the specific aroma of tainted boar meat (Gerlach & Wüst, 2017).
  • Environmental Monitoring :

    • The europium metal-organic framework (Eu-MOF) offers a fast, environmentally friendly, and low-cost method for detecting 2-aminoacetophenone in water, suitable for real-time water quality monitoring (Guo et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity (single exposure) affects the respiratory system . Avoid contact with skin and eyes, do not breathe mist/vapors/spray, and do not ingest .

Future Directions

The bacterial metabolite 2-aminoacetophenone promotes association of pathogenic bacteria with flies . This finding may aid in designing host-directed therapeutics and protective interventions against Pseudomonas aeruginosa persistence . Future research on single secondary metabolites, such as acetophenone, from a multi-focus point of view is encouraged .

properties

IUPAC Name

1-(2-aminophenyl)ethanone
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InChI

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3
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InChI Key

GTDQGKWDWVUKTI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)C1=CC=CC=C1N
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Molecular Formula

C8H9NO
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Related CAS

25384-14-9 (hydrochloride)
Record name o-Aminoacetophenone
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DSSTOX Substance ID

DTXSID4052213
Record name 2'-Aminoacetophenone
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Molecular Weight

135.16 g/mol
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Physical Description

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline], Liquid
Record name o-Aminoacetophenone
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Boiling Point

BP 250-252 °C @ 760 MM HG (SOME DECOMP), 85.00 to 90.00 °C. @ 0.50 mm Hg
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN ALC, SOL IN ETHER
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Vapor Pressure

0.00989 [mmHg]
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Product Name

2'-Aminoacetophenone

Color/Form

YELLOW OILY LIQUID, YELLOW CRYSTALS

CAS RN

551-93-9, 27941-88-4
Record name 2′-Aminoacetophenone
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Melting Point

20 °C
Record name O-AMINOACETOPHENONE
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Record name 2'-Aminoacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,230
Citations
CD Cox, J Parker - Journal of clinical microbiology, 1979 - Am Soc Microbiol
… been identified as 2-aminoacetophenone by mass spectros… can be utilized to assay 2-aminoacetophenone production in a … convenient to detect 2-aminoacetophenone excretion by P. …
Number of citations: 141 journals.asm.org
SE Kapsetaki, I Tzelepis, K Avgousti, I Livadaras… - Nature …, 2014 - nature.com
… Here we show that the ‘grape-like’ odorant 2-aminoacetophenone (2AA), secreted by Pseudomonas aeruginosa (a ubiquitous opportunistic human pathogen), facilitates attraction to …
Number of citations: 28 www.nature.com
K Hoenicke, TJ Simat, H Steinhart, N Christoph… - Analytica Chimica …, 2002 - Elsevier
… In 1993, 2-aminoacetophenone (AAP) was identified as the character impact compound … [7], led to a significant formation of N-formyl-2-aminoacetophenone (FAP) and AAP [8]. This …
Number of citations: 102 www.sciencedirect.com
RG Buttery, LC Ling - Journal of Agricultural and Food Chemistry, 1994 - ACS Publications
… An odor threshold of 2-aminoacetophenone was measured using methods previously … flour and tortillas, 2-aminoacetophenone showed the largest amount of odor units and was …
Number of citations: 36 pubs.acs.org
J Fischer, C Gerlach, L Meier-Dinkel… - Food research …, 2014 - Elsevier
The major objective of the presented study was to evaluate whether the hepatic skatole metabolite 2-aminoacetophenone (2-AAP) is a potential contributor to boar taint, which is an …
Number of citations: 23 www.sciencedirect.com
AJ Scott-Thomas, M Syhre, PK Pattemore… - BMC pulmonary …, 2010 - Springer
… been identified as the microbial volatile organic compound 2-aminoacetophenone (2-AA). … 2-Aminoacetophenone, hexamethyldisilazane and 1 L glass sampling bulbs were purchased …
Number of citations: 161 link.springer.com
K Yamada-Onodera, Y Takase, Y Tani - Journal of bioscience and …, 2007 - Elsevier
… from the 2-aminoacetophenone reagent as follows. Unsterilized 2-aminoacetophenone was … the conversion of 2-aminoacetophenone to (R)-2-amino-1-phenylethanol. Before we used …
Number of citations: 10 www.sciencedirect.com
Y Guo, Z Han, H Min, Z Chen, T Sun, L Wang… - Inorganic …, 2021 - ACS Publications
2-Aminoacetophenone (2-AA) is a metabolite produced in large quantities by the pathogenic bacteria Pseudomonas aeruginosa (PA), which is a biomarker for PA in water. State-of-the-…
Number of citations: 25 pubs.acs.org
H Shimada, A Nakamura, T Yoshihara… - Photochemical & …, 2005 - pubs.rsc.org
… -bonds on the photophysical properties of 2′-aminoacetophenone derivatives (X–C6H4–… photophysical behavior of the 2′-aminoacetophenone derivatives is discussed in terms of …
Number of citations: 53 pubs.rsc.org
J Lewiński, J Zachara, T Kopeć, Z Ochal - Polyhedron, 1997 - Elsevier
… In this paper we report the interactions of trimethylaluminum with 2-aminoacetophenone as an O,N-bidentate ligand bearing an acidic proton bonded to a nitrogen atom, and structural …
Number of citations: 10 www.sciencedirect.com

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